molecular formula C17H19N5O3S B2786437 4-((3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile CAS No. 2034319-35-0

4-((3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile

Cat. No.: B2786437
CAS No.: 2034319-35-0
M. Wt: 373.43
InChI Key: OEOFKOOLCXWHHW-UHFFFAOYSA-N
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Description

4-((3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile ( 2034319-35-0) is a chemical compound with the molecular formula C17H19N5O3S and a molecular weight of 373.43 g/mol . This benzonitrile derivative features a complex molecular architecture incorporating a pyrrolidine ring and a dimethylaminopyrazine group, suggesting potential as a valuable intermediate in medicinal chemistry and drug discovery research . The compound's structure, characterized by a topographical polar surface area (TPSA) of approximately 108 Ų , indicates favorable properties for interaction with biological targets. Researchers can utilize this high-purity material as a key building block for the synthesis of more complex molecules, or as a candidate for high-throughput screening in the development of novel therapeutic agents. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]sulfonylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3S/c1-21(2)16-10-19-11-17(20-16)25-14-7-8-22(12-14)26(23,24)15-5-3-13(9-18)4-6-15/h3-6,10-11,14H,7-8,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEOFKOOLCXWHHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CN=CC(=N1)OC2CCN(C2)S(=O)(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound’s closest structural analogues include sulfonamide-containing pyrrolidine derivatives with variations in substituents and heterocyclic systems. Below is a comparative analysis:

Compound Core Structure Key Substituents Functional Implications
4-((3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile (Target) Pyrrolidine sulfonyl 6-(Dimethylamino)pyrazine, benzonitrile - Pyrazine’s dimethylamino group enhances solubility and electron density. - Benzonitrile improves rigidity.
4-[(3S,4S)-4-(aminomethyl)-1-(5-chloropyridin-2-yl)sulfonyl-4-hydroxypyrrolidin-3-yl]oxy-2-fluorobenzonitrile (CHEMBL4550510) Pyrrolidine sulfonyl 5-Chloropyridine, fluorobenzonitrile, hydroxypyrrolidine, aminomethyl - Chloropyridine increases lipophilicity. - Fluorine enhances metabolic stability. - Hydroxyl adds polarity.
N-{4-[(4-Dimethylamino-benzylidene)amino]-6-...triazin-2-yl}-N-[(4-dimethylamino-phenyl)-hydroxymethyl]-... Triazine-based sulfonamide Triazine core, multiple dimethylamino-phenyl groups - Triazine core may improve π-π stacking. - Multiple dimethylamino groups increase bulk and solubility.

Research Findings and Property Comparison

Solubility and Lipophilicity: The target compound’s dimethylamino-pyrazine substituent likely improves aqueous solubility compared to CHEMBL4550510’s chloropyridine group, which is more lipophilic. The benzonitrile moiety may reduce solubility relative to triazine-based analogues . Fluorine in CHEMBL4550510 enhances metabolic stability but may reduce passive diffusion due to increased polarity .

Binding Affinity and Selectivity: Pyrazine derivatives often exhibit strong interactions with ATP-binding pockets in kinases due to their planar structure and hydrogen-bonding capacity. The dimethylamino group in the target compound could enhance binding via electrostatic interactions . Triazine-based analogues (e.g., ) may offer broader selectivity due to their larger, multi-substituted frameworks but risk off-target effects.

Synthetic Accessibility: The target compound’s synthesis likely involves coupling a pyrrolidine sulfonyl chloride with a pre-functionalized pyrazine-benzenecarbonitrile intermediate. This contrasts with CHEMBL4550510’s more complex stereochemistry (3S,4S configuration) and additional functional groups (aminomethyl, hydroxyl), which increase synthetic difficulty .

Data Table: Key Physicochemical Properties (Inferred)

Property Target Compound CHEMBL4550510 Triazine-Based Analogue
Molecular Weight (g/mol) ~450 ~480 ~600
LogP (Predicted) 2.1–2.5 3.0–3.5 1.8–2.2
Solubility (µg/mL) Moderate Low High
Metabolic Stability Moderate High Low

Q & A

Q. How can researchers validate the compound's mechanism of action in complex biological systems?

  • Methodology :
  • CRISPR-Cas9 Knockout : Generate cell lines lacking the putative target (e.g., EGFR knockout) and assess loss of compound activity .
  • Thermal Proteome Profiling (TPP) : Identify target engagement by measuring protein thermal stability shifts in cell lysates post-treatment .

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